

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol CAS number and identifiers.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol

Cat. No.: B3428150

[Get Quote](#)

An In-Depth Technical Guide to **(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol** for Advanced Research Applications

Introduction

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol is a C₂-symmetric, axially chiral organic compound belonging to the highly versatile 1,1'-bi-2-naphthol (BINOL) family. Its rigid binaphthyl backbone, coupled with the specific electronic modifications induced by the bromine substituents at the 6 and 6' positions, makes it a cornerstone ligand and chiral auxiliary in modern asymmetric synthesis. The restricted rotation around the C1-C1' bond gives rise to stable, separable atropisomers, with the (R)-enantiomer being a critical building block for numerous chiral catalysts and materials. This guide provides a comprehensive overview of its chemical identity, synthesis, core applications, and safe handling protocols, tailored for professionals in research, development, and academia.

Part 1: Core Identifiers and Physicochemical Properties

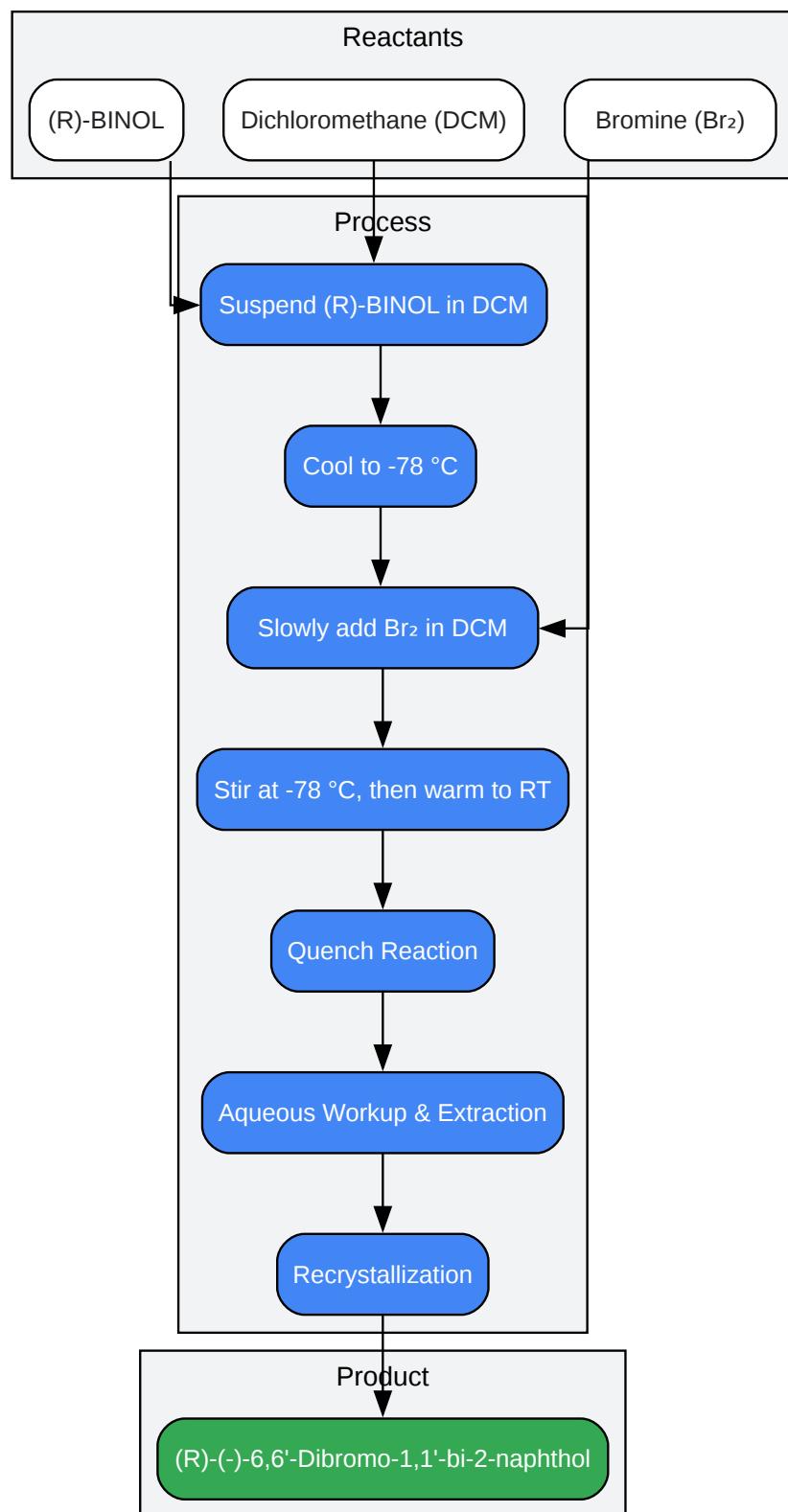
Precise identification is paramount in scientific research and development. The following tables summarize the key identifiers and properties for **(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	65283-60-5[1]
Molecular Formula	C ₂₀ H ₁₂ Br ₂ O ₂ [2]
Molecular Weight	444.12 g/mol
Linear Formula	[BrC ₁₀ H ₅ (OH)] ₂ [1]
MDL Number	MFCD00798290
PubChem CID	222842[2]
InChI	1S/C20H12Br2O2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10,23-24H
InChIKey	OORIFUHRGQKYEV-UHFFFAOYSA-N
SMILES String	Brc1cc2c(c(c(cc2)O)c3c4c(cc(cc4)Br)ccc3O)cc1

Table 2: Physicochemical Properties

Property	Value
Appearance	White to light yellow crystalline powder[3][4]
Melting Point	195-199 °C (lit.)
Optical Activity	[α] ₂₀ /D -49°, c = 1.8 in acetic acid
Solubility	Insoluble in water; soluble in organic solvents like dichloromethane, ether, and ethanol.[5] Slightly soluble in Tetrahydrofuran.[4]
Purity	Typically ≥98%[1]


Part 2: Synthesis and Mechanistic Insights

The synthesis of **(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol** is a prime example of regioselective electrophilic aromatic substitution. The causality behind the selective bromination at the 6,6'-positions is rooted in the electronic nature of the BINOL scaffold. The hydroxyl groups at the

2,2'-positions are ortho-, para-directing activators. The 3,3'-positions are sterically hindered by the adjacent hydroxyl groups and the atropisomeric twist, while the 4,4'-positions are electronically deactivated. This leaves the 6,6'-positions as the most favorable sites for electrophilic attack.

The seminal work by Sogah and Cram in 1979 demonstrated that treating (R)-BINOL with bromine in dichloromethane at low temperatures (-75 °C) results in the desired (R)-6,6'-dibromoBINOL in near-quantitative yield.[\[6\]](#)

Diagram 1: Synthesis Workflow

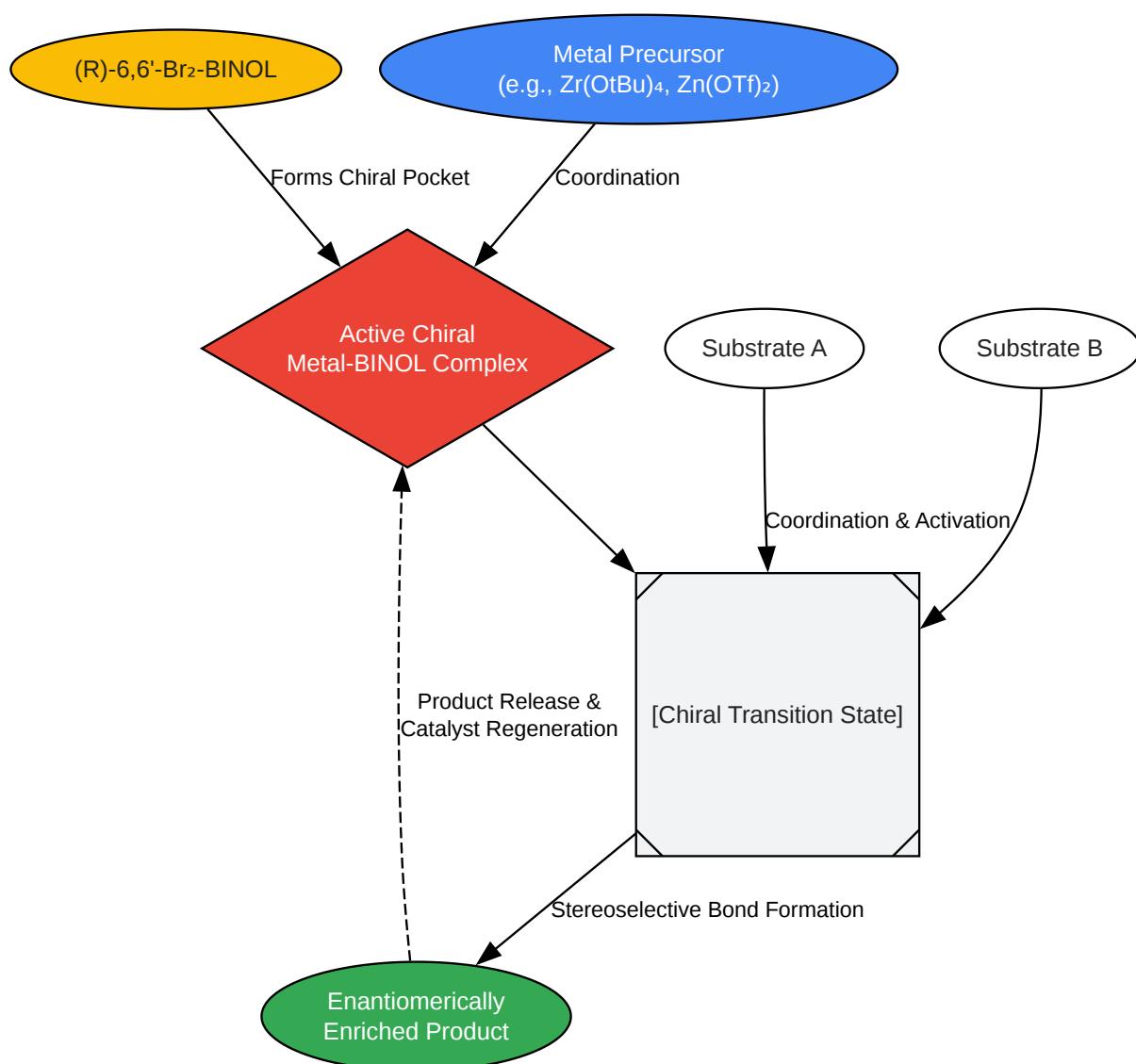
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol**.

Experimental Protocol: Synthesis from (R)-BINOL

This protocol is adapted from established literature procedures.[\[3\]](#)

- Preparation: Suspend (R)-1,1'-bi-2-naphthol (1.0 eq.) in dichloromethane (approx. 10 mL per gram of BINOL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.
- Bromine Addition: Prepare a solution of bromine (1.4 eq.) in dichloromethane. Add this solution dropwise to the cold BINOL suspension over 20-30 minutes. The causality for the slow, cold addition is to control the exothermic reaction and maximize regioselectivity, preventing over-bromination or side reactions.
- Reaction: Continue stirring at -78 °C for 15 minutes after the addition is complete. Then, allow the mixture to slowly warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: Once the starting material is consumed (typically 3 hours), quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer.
- Extraction & Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Recrystallize the crude product from a dichloromethane/pentane solvent system to yield **(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol** as a white solid.[\[3\]](#)


Part 3: Applications in Asymmetric Catalysis and Drug Development

The primary utility of **(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol** stems from its role as a chiral ligand. The two hydroxyl groups serve as excellent coordination sites for a variety of metals, while the binaphthyl backbone creates a well-defined, sterically demanding chiral pocket around the metal center. The electron-withdrawing bromine atoms can modulate the Lewis acidity of the coordinated metal, fine-tuning the catalyst's reactivity and selectivity.

Key Catalytic Applications:

- Chiral Zirconium Catalysts: It is a key ligand used to prepare novel binuclear chiral zirconium catalysts. These catalysts have proven effective in enantioselective Strecker reactions, a crucial method for synthesizing chiral α -amino acids.[3]
- Hetero-Diels-Alder Reactions: The ligand is employed in zinc-catalyzed enantioselective Hetero-Diels-Alder reactions, which are powerful carbon-carbon bond-forming reactions for the synthesis of complex cyclic ethers.[3]
- Friedel-Crafts Reactions: Asymmetric Friedel-Crafts reactions of pyrroles with glyoxylates can be catalyzed by complexes derived from this ligand, providing enantiomerically enriched products.[3]
- Glyoxylate-Ene Reactions: Titanium complexes derived from dibromo-BINOL derivatives have been successfully used as catalysts for diastereoselective and enantioselective glyoxylate-ene reactions.

Diagram 2: Role as a Chiral Ligand

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle showing the role of (R)-6,6'-Br₂-BINOL.

Use in Drug Development

The racemic form, (±)-6,6'-Dibromo-1,1'-bi-2-naphthol, is cited as a key pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Atorvastatin, Labetalol, and Duloxetine.^[5] This highlights the importance of the dibrominated BINOL scaffold.

in constructing complex, biologically active molecules. The use of the specific (R)-enantiomer allows for the stereoselective synthesis of the desired API enantiomer, which is a critical consideration in modern pharmacology to maximize therapeutic effects and minimize side effects.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol** is essential. It is classified as an irritant and requires careful management.

Table 3: GHS Hazard and Precautionary Information

Category	Codes & Statements
Signal Word	Warning ^[7]
Hazard Statements	H315: Causes skin irritation. ^[7] H319: Causes serious eye irritation. ^[7] H335: May cause respiratory irritation. ^[7]
Precautionary Statements	P261: Avoid breathing dust. ^[8] P264: Wash skin thoroughly after handling. ^[7] P280: Wear protective gloves/eye protection/face protection. ^{[7][8]} P302+P352: IF ON SKIN: Wash with plenty of water. ^[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. ^[7]

Handling and Storage Protocol:

- Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.^[9]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For operations that may generate significant dust, a NIOSH-approved N95 dust mask is recommended.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from strong oxidizing agents.[9] The recommended storage temperature is room temperature under an inert atmosphere.[4]
- First Aid (General): In case of exposure, consult a physician and show them the Safety Data Sheet (SDS).[7]
 - Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7][9]
 - Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[9]
 - Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[9]

Conclusion

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol is more than just a chemical intermediate; it is a powerful tool in the hands of synthetic chemists. Its well-defined axial chirality, combined with the electronic influence of its bromine substituents, provides a robust platform for the design of highly effective asymmetric catalysts. From the stereocontrolled synthesis of amino acids to its role in constructing complex pharmaceuticals, its impact is significant and widespread. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in pioneering research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-(-)-6,6'-二溴-1,1'-二-2-萘酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | C₂₀H₁₂Br₂O₂ | CID 222842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | 80655-81-8 [chemicalbook.com]
- 4. (S)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol CAS#: 80655-81-8 [m.chemicalbook.com]
- 5. apicule.com [apicule.com]
- 6. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol CAS number and identifiers.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3428150#r-6-6-dibromo-1-1-bi-2-naphthol-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com